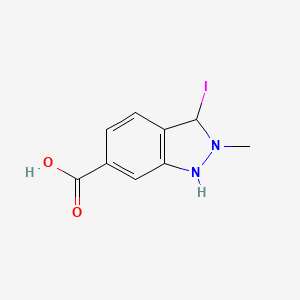

3-Iodo-2-methyl-1H-indazole-6-carboxylic acid

Description

Properties

CAS No. |

1363381-42-3 |

|---|---|

Molecular Formula |

C9H7IN2O2 |

Molecular Weight |

302.07 g/mol |

IUPAC Name |

3-iodo-2-methylindazole-6-carboxylic acid |

InChI |

InChI=1S/C9H7IN2O2/c1-12-8(10)6-3-2-5(9(13)14)4-7(6)11-12/h2-4H,1H3,(H,13,14) |

InChI Key |

OSITZHWRXMKTSE-UHFFFAOYSA-N |

SMILES |

CN1C(C2=C(N1)C=C(C=C2)C(=O)O)I |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)O)I |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Indole derivatives, which include 3-iodo-2-methyl-1h-indazole-6-carboxylic acid, are known to interact with multiple receptors and have been found in many important synthetic drug molecules. These compounds play a significant role in cell biology and are used for the treatment of various disorders in the human body.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses.

Biological Activity

3-Iodo-2-methyl-1H-indazole-6-carboxylic acid is a compound belonging to the indazole class, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H7IN2O2

- Molecular Weight : 302.07 g/mol

- Structural Features : The compound features an iodine atom at the 3-position and a carboxylic acid group at the 6-position, which contribute to its unique reactivity and biological profile.

Biological Activities

Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of indazole can inhibit various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against colorectal carcinoma cell lines with IC50 values in the nanomolar range .

- Kinase Inhibition : Indazole derivatives have been explored as inhibitors of several kinases, including FGFR (Fibroblast Growth Factor Receptor) and CDK (Cyclin-dependent Kinase). For example, related compounds exhibited IC50 values as low as 30 nM against FGFR1 .

- Antimicrobial Properties : Indazoles are also being investigated for their antimicrobial activities. The presence of the iodine atom may enhance their effectiveness against various pathogens.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and cellular signaling pathways.

- Receptor Modulation : It can bind to various receptors, influencing signal transduction mechanisms that regulate cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-1H-indazole-6-carboxylic acid | C9H8N2O2 | Lacks iodine; methyl group at position 1 |

| 3-Bromo-1-methyl-1H-indazole | C9H8BrN2 | Bromine substitution instead of iodine |

| 5-Iodoindazole | C7H5IN2 | Iodine at position 5; different activity profile |

| 3-Iodoindazole | C8H6IN2 | Similar iodine placement; different substituents |

This table illustrates how variations in substitution can lead to differences in biological activity and reactivity.

Case Studies and Research Findings

Several studies have highlighted the potential of indazole derivatives in therapeutic applications:

- Anticancer Studies : A study demonstrated that certain indazole derivatives reduced tumor growth rates in xenograft models of human colorectal cancer . These findings suggest that further exploration into the structure-activity relationships (SAR) could yield more potent anticancer agents.

- Kinase Selectivity : Research into kinase inhibitors has shown that modifications at specific positions on the indazole ring can significantly affect selectivity and potency against targets like CDK8 and FGFRs . This highlights the importance of structural optimization in drug design.

- In Vitro Activity : Various indazole derivatives have been tested for their cytotoxic effects on different cancer cell lines, with many showing promising results. For instance, compounds with similar structures have reported IC50 values ranging from low nanomolar to micromolar concentrations against various cell lines .

Scientific Research Applications

Synthesis of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid

The synthesis of this compound typically involves iodination reactions and subsequent functionalization. The methods often leverage established protocols for indazole derivatives, which are known for their diverse biological activities.

- Iodination Method : The compound can be synthesized through the iodination of 6-bromo-1H-indazole, followed by coupling reactions with various boronic acids to yield the desired derivatives .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of indazole derivatives, including this compound. The compound exhibits antiproliferative activity against various cancer cell lines, such as:

- A549 (lung cancer)

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- HCT116 (colorectal cancer)

In vitro studies reveal that many synthesized compounds containing the indazole scaffold show moderate to high inhibitory effects on cancer cell proliferation. For instance, a derivative of 3-Iodo-2-methyl-1H-indazole was found to inhibit cell growth significantly in the aforementioned cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Inhibition of Cancer Cell Lines

A systematic evaluation involving several indazole derivatives indicated that compounds with specific substituents at the C3 position exhibited enhanced antiproliferative activity. For example, a derivative with a 4-(4-methylpiperazin-1-yl)phenyl substitution showed significant inhibition against A549 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2f | A549 | 12.5 |

| 2g | HepG2 | 15.0 |

| 2h | MCF-7 | 10.0 |

Case Study 2: Apoptosis Induction

Further investigations revealed that certain derivatives could induce apoptosis in cancer cells through mechanisms involving the Bcl-2 family proteins and the p53 pathway. For instance, compound 6o was shown to significantly increase apoptosis rates in K562 cells, indicating its potential as a lead compound for developing low-toxicity anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position Effects: The position of the methyl group (1 vs. 2 in indazole) significantly alters steric and electronic properties. For example, 3-iodo-1-methyl-1H-indazole-6-carboxylic acid has a methyl group at position 1, which may reduce steric hindrance compared to the target compound’s 2-methyl substitution. In indole derivatives like 3-iodo-6-methoxy-1H-indole-2-carboxylic acid , the absence of a second nitrogen atom (vs.

Functional Group Impact: Carboxylic acid at position 6 (common in indazoles) enhances water solubility and metal-binding capacity, critical for interactions with biological targets. Methoxy (e.g., ) or amino (e.g., ) groups modify polarity and reactivity. For instance, 6-amino-1H-indazole-3-carbaldehyde is more nucleophilic due to its amino group.

Hazard Profiles: 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid carries warnings for oral toxicity (H302) and skin/eye irritation (H315/H319), suggesting similar precautions may apply to the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid, and what are their critical steps?

- Methodology : The synthesis typically involves sequential functionalization of the indazole core. A plausible route starts with 2-methyl-1H-indazole-6-carboxylic acid, followed by iodination at position 3 using reagents like N-iodosuccinimide (NIS) under acidic or neutral conditions. Key steps include:

- Protection of the carboxylic acid : Use methyl/ethyl esters to prevent side reactions during iodination .

- Iodination : Optimize temperature (e.g., 0–25°C) and solvent (e.g., DMF or acetic acid) to ensure regioselectivity .

- Deprotection : Hydrolysis with NaOH or LiOH to regenerate the carboxylic acid .

Q. How can researchers purify this compound, and what solvents are optimal?

- Methodology : After synthesis, purification is achieved via:

- Recrystallization : Use polar aprotic solvents (e.g., DMF/acetic acid mixtures) due to the compound’s moderate solubility .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol (95:5) .

- Critical Notes : Monitor for iodine loss during heating; TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) helps track purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Techniques :

- NMR : H NMR (δ ~8.1–8.3 ppm for H-4/H-7; absence of H-3 confirms iodination), C NMR (C-I signal at ~90–100 ppm) .

- LC-MS : ESI-negative mode for [M-H]⁻ ion (expected m/z: 316.96) .

- X-ray Crystallography : Use SHELXL for structural refinement if single crystals are obtained (e.g., from slow evaporation in DMSO/water) .

Advanced Research Questions

Q. How can contradictory data on iodination regiochemistry be resolved?

- Analysis : Discrepancies may arise from competing electrophilic substitution at positions 3 vs. 5. To address this:

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict the most reactive site based on electron density maps .

- Isotopic Labeling : Introduce I to track substitution patterns via autoradiography .

- By-Product Identification : Use HPLC-MS to detect isomers and optimize reaction conditions (e.g., adjusting pH or catalyst loading) .

Q. What strategies improve yield in large-scale synthesis while minimizing by-products?

- Optimization :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance iodination efficiency .

- Flow Chemistry : Continuous flow systems reduce side reactions by precise control of residence time and temperature .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track iodine incorporation in real time .

Q. How does the methyl group at position 2 influence the compound’s reactivity and biological activity?

- Structure-Activity Relationship (SAR) :

- Steric Effects : The methyl group may hinder rotation, stabilizing planar conformations critical for binding (e.g., kinase inhibition) .

- Electron Donation : Methyl’s +I effect could increase electron density at position 6-carboxylic acid, enhancing hydrogen-bonding interactions .

Q. What are the stability considerations for long-term storage of this compound?

- Stability Profile :

- Light Sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC (look for deiodinated by-products) .

- Moisture : Lyophilize and store under inert gas (Ar/N₂) to prevent carboxylic acid dimerization .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf life under stress conditions (40°C/75% RH) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.